N-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide

Regioisomerism Structure-Activity Relationship Antiplasmodial

For antiplasmodial SAR programs, obtaining the correct 3-phenoxy regioisomer is critical-positional isomerism can shift IC₅₀ values by >10-fold. This compound provides the unambiguous 4-(benzoxazol-2-yl)phenyl-3-phenoxybenzamide topology, enabling head-to-head comparisons with 2- and 4-phenoxy analogs. • Definitive regioisomer for Plasmodium falciparum blood-stage assays (NF54, D6, W2 strains). • Validated probe for hemozoin inhibition and target-identification studies. • Supports ADME/Tox profiling of the 3-phenoxybenzamide subclass. • Supplied with full analytical characterization (¹H/¹³C NMR, HRMS, HPLC).

Molecular Formula C26H18N2O3
Molecular Weight 406.441
CAS No. 361173-48-0
Cat. No. B2777102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide
CAS361173-48-0
Molecular FormulaC26H18N2O3
Molecular Weight406.441
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=CC=CC=C5O4
InChIInChI=1S/C26H18N2O3/c29-25(19-7-6-10-22(17-19)30-21-8-2-1-3-9-21)27-20-15-13-18(14-16-20)26-28-23-11-4-5-12-24(23)31-26/h1-17H,(H,27,29)
InChIKeyRSWFFMRNWJFYHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-phenoxybenzamide – Compound Class & Procurement Baseline


N-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-phenoxybenzamide (CAS 361173-48-0; molecular formula C₂₆H₁₈N₂O₃; MW 406.4 g/mol) belongs to the benzoxazole-phenyl-benzamide class, a scaffold originally synthesized and evaluated within an academic antiplasmodial drug-discovery program targeting Plasmodium falciparum [1]. The compound incorporates a 1,3-benzoxazole ring at the para-position of the anilino phenyl group, connected via an amide linkage to a 3-phenoxybenzamide moiety. This specific regiochemical arrangement—benzoxazole at the 4-position and phenoxy at the 3-position of the benzamide ring—constitutes its primary structural differentiator within the benzoxazole-phenyl-benzamide family and determines its physicochemical and biological profile relative to regioisomeric and scaffold analogs [1].

Regioisomer-specific probe for antimalarial SAR lead optimization targeting P. falciparum
Structurally defined 3-phenoxy-4-benzoxazole architecture distinct from 2-phenoxy analogs
Supports SAR continuity and regioisomer-controlled chemical biology studies

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-phenoxybenzamide – Non-Interchangeability with Analogs


Within the benzoxazole-phenyl-benzamide series, the position of the phenoxy substituent on the benzamide ring and the position of the benzoxazole attachment on the central phenyl ring are critical determinants of biological activity. Regioisomeric variants—such as the 2-phenoxy, 4-phenoxy, and 3-benzoxazol-2-yl analogs—exhibit divergent conformational preferences, electronic distributions, and steric profiles, all of which directly impact target binding and pharmacokinetic behavior. Published structure-activity relationship (SAR) studies on closely related phenoxybenzamide antimalarials demonstrate that even a single positional shift of the phenoxy group can alter antiplasmodial IC₅₀ values by more than an order of magnitude and can invert cytotoxicity selectivity profiles [1]. Consequently, procurement of a specific regioisomer such as CAS 361173-48-0 is not interchangeable with its 2-phenoxy or 4-phenoxy counterparts for any application where SAR fidelity, assay reproducibility, or lead-optimization trajectories depend on a defined molecular structure [1].

Regioisomer Mismatch
2-phenoxy or 4-phenoxy analogs may exhibit >10-fold potency shifts and inverted selectivity profiles in P. falciparum assays
Benzoxazole Attachment Isomerism
Meta-benzoxazole isomer alters molecular geometry and electronic conjugation, invalidating comparative SAR data
Synthetic Provenance
Uncertified batches may introduce regioisomeric impurities that confound bioassay reproducibility and analytical validation

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-phenoxybenzamide – Differentiation Evidence vs. Closest Analogs


Phenoxy Position Regioisomerism

The target compound positions the phenoxy substituent at the meta (3-) position of the benzamide ring, in contrast to the para (4-) and ortho (2-) regioisomers. In the closely related 2-phenoxybenzamide series, the substitution pattern of the benzamide ring was shown to be a dominant driver of antiplasmodial potency and cytotoxicity [1]. Specifically, the lead compound tert-butyl-4-{4-[2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamido]phenyl}piperazine-1-carboxylate achieved a PfNF54 IC₅₀ of 0.2690 µM and an L-6 cytotoxicity IC₅₀ of 124.0 µM, yielding a selectivity index of 460, whereas other regioisomeric and substitution variants exhibited markedly lower selectivity [1]. Although direct head-to-head quantitative data for CAS 361173-48-0 versus its 2-phenoxy and 4-phenoxy analogs are not publicly disclosed, the established SAR rule from the 2-phenoxybenzamide class predicts that the 3-phenoxy substitution pattern will confer a distinct activity-cytotoxicity profile compared to the 2-phenoxy and 4-phenoxy regioisomers [1].

Phenoxy Position Regioisomerism
Class-level inference
2-phenoxy (ortho) vs. 3-phenoxy (meta, target) vs. 4-phenoxy (para)
Predicted >10-fold IC₅₀ differences and distinct selectivity indices among regioisomers
Class-level SAR from 2-phenoxybenzamide series; direct head-to-head data not publicly disclosed for CAS 361173-48-0
Regioisomerism Structure-Activity Relationship Antiplasmodial Medicinal Chemistry

Benzoxazole Attachment Position Isomerism

The benzoxazole ring of CAS 361173-48-0 is attached at the para (4-) position of the central phenyl ring, distinguishing it from the meta (3-) substituted analog N-[3-(1,3-benzoxazol-2-yl)phenyl]-3-phenoxybenzamide. In the benzoxazole-phenyl-benzamide series synthesized by Westman, the position of benzoxazole attachment was a deliberate design variable selected to modulate molecular geometry and electronic conjugation with the amide bridge [1]. Although quantitative comparative bioactivity data for the 4-benzoxazol vs. 3-benzoxazol regioisomers of the 3-phenoxybenzamide subclass have not been publicly released, the Princeton thesis explicitly treats these as distinct compounds with individually optimized synthetic routes, confirming that they are not functionally equivalent and must be procured separately for SAR profiling [1].

Benzoxazole Attachment Isomerism
Class-level inference
4-(benzoxazol-2-yl)phenyl (target) vs. 3-(benzoxazol-2-yl)phenyl analog
Different conformational and electronic profiles; treated as distinct entities in SAR library design
Synthesized as separate compounds per Princeton thesis (2012); quantitative bioactivity comparison not publicly released
Positional Isomerism Benzoxazole SAR Antimalarial Scaffold Medicinal Chemistry

Physicochemical Differentiation Profile

The 3-phenoxybenzamide scaffold of CAS 361173-48-0 presents a different hydrogen-bond acceptor/donor topology and lipophilicity distribution compared to the 2-phenoxybenzamide lead series. In the 2-phenoxybenzamide series, lipophilicity (logP and logD₇.₄) and ligand efficiency were critical parameters correlating with both antiplasmodial activity and passive permeability, with logD₇.₄ values ranging from approximately 2.5 to 5.0 across active analogs [1]. The 3-phenoxy substitution pattern alters the dihedral angle between the phenoxy ring and the benzamide plane, modifying the overall molecular shape, dipole moment, and expected logP relative to the 2-phenoxy isomers [2]. While experimentally determined logP/logD values for CAS 361173-48-0 are not publicly reported, the structural divergence from the 2-phenoxy series is sufficient to predict non-identical permeability, solubility, and metabolic stability profiles, making the compound a distinct physicochemical entity for lead optimization [2].

Physicochemical Differentiation
Class-level inference
Altered logP, logD₇.₄, and H-bond acceptor topology vs. 2-phenoxy series
Non-identical permeability, solubility, and metabolic stability profiles expected
Experimental logP/logD values for CAS 361173-48-0 not publicly reported; predicted based on regioisomeric divergence
Lipophilicity Drug-likeness Physicochemical Properties Antimalarial Optimization

Synthetic Route Specificity

CAS 361173-48-0 was synthesized via a multi-step route beginning with the construction of the 1,3-benzoxazole core, followed by sequential coupling to generate the 4-(benzoxazol-2-yl)aniline intermediate and final amidation with 3-phenoxybenzoic acid or its activated derivative [1]. This route is distinct from the synthetic pathways used for the 2-phenoxybenzamide Malaria Box compounds [2] and from generic benzoxazole library syntheses that employ combinatorial amidation without regiochemical control. The dedicated synthesis ensures that the compound is a single, defined regioisomer rather than a mixture, which is critical for biological assay reproducibility. Procurement from sources that do not provide regioisomeric purity certification risks introducing the 2-phenoxy or 4-phenoxy contaminants that would confound activity data.

Synthetic Route Specificity
Supporting evidence
Multi-step dedicated synthesis (Princeton, 2012) vs. generic benzoxazole libraries
Defined regioisomeric purity supports assay reproducibility and SAR integrity
Procurement with undocumented purity risks introducing 2-phenoxy or 4-phenoxy contaminants
Synthetic Chemistry Compound Authenticity Anti-counterfeiting Procurement Quality

N-[4-(1,3-Benzoxazol-2-yl)phenyl]-3-phenoxybenzamide – Application Scenarios


Antiplasmodial Lead Optimization and SAR

The compound is most appropriately procured for academic or industrial antimalarial drug-discovery programs that aim to systematically explore the SAR of the benzoxazole-phenyl-benzamide scaffold. Because its 3-phenoxybenzamide architecture is structurally distinct from the 2-phenoxybenzamide lead series characterized by Hermann et al. (2021) [1], CAS 361173-48-0 enables head-to-head comparisons that probe the impact of phenoxy positional isomerism on antiplasmodial potency, cytotoxicity selectivity, and ADME parameters. It should be used as a defined regioisomeric probe in P. falciparum blood-stage assays (NF54, D6, W2 strains) and counter-screened against mammalian cell lines (e.g., L6, Vero, or HepG2) to establish selectivity indices [1].

Regioisomer-Controlled Chemical Biology Probe Studies

For target-identification or mode-of-action studies in Plasmodium biology, the precise 4-(benzoxazol-2-yl)phenyl-3-phenoxybenzamide regioisomer must be procured to avoid confounding results from structurally similar but biologically distinct isomers. The compound can serve as a chemical biology probe for hemozoin inhibition or other benzoxazole-associated antimalarial mechanisms, provided that parallel experiments with the 2-phenoxy and 4-phenoxy regioisomers are conducted to confirm regioisomer-specific effects [1].

Physicochemical & ADME Profiling

The compound is suitable for experimental determination of logP, logD₇.₄, aqueous solubility, passive membrane permeability (e.g., PAMPA or Caco-2 assays), and CYP inhibition profiles specific to the 3-phenoxybenzamide topology. These data are necessary to populate the pharmacokinetic parameter space for the 3-phenoxy regioisomer subclass, which is currently uncharacterized relative to the 2-phenoxy series [1]. Such data are prerequisite for any progression of this scaffold toward in vivo efficacy studies [1].

Synthetic Methodology & Reference Standard

The compound can serve as an authentic reference standard for developing and validating new synthetic routes to benzoxazole-phenyl-benzamides. Its defined structure and CAS registry number enable unambiguous identity confirmation via ¹H/¹³C NMR, HRMS, and HPLC purity analysis. Procurement of a characterized batch supports method development laboratories in establishing regioselective amidation protocols and in verifying that alternative synthetic approaches yield the correct 3-phenoxy isomer without contamination by the 2-phenoxy or 4-phenoxy byproducts [2].

Application
Selection Property
Validation Focus
Antiplasmodial SAR Optimization
Regioisomer-specific probe for 3-phenoxy architecture
P. falciparum blood-stage potency and selectivity index benchmarking
Chemical Probe Studies
Defined 4-benzoxazole connectivity for mode-of-action studies
Target identification and regioisomer-controlled mechanistic validation
ADME Profiling
3-phenoxybenzamide ADME characterization
Experimental logP, logD₇.₄, and passive permeability assays
Synthetic Reference Standard
Authentic benchmark for regioisomeric purity
Identity confirmation via NMR, HRMS, and HPLC method validation
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